N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-19-17(22)13-26(24,25)16-11-21(15-8-4-3-7-14(15)16)12-18(23)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANESAOCUTDNSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions, yielding sulfonic acid derivatives and corresponding amines.
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Conditions :
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Acidic : Concentrated HCl (6M) at reflux (110°C, 12–24 hours).
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Alkaline : NaOH (2M) in aqueous ethanol (70°C, 6–8 hours).
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Products :
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Sulfonic acid intermediate and N-methylacetamide.
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Piperidine-1-yl ethylamine byproduct.
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Amide Bond Cleavage
The acetamide functionality is susceptible to hydrolysis or enzymatic cleavage, forming carboxylic acid derivatives.
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Conditions :
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Products :
Indole Ring Functionalization
The indole moiety participates in electrophilic substitution reactions, particularly at the C5 position.
Oxo Group Reactivity
The ketone group in the 2-oxoethyl chain undergoes nucleophilic addition or reduction.
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Reduction :
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Conditions : NaBH4 in MeOH (RT, 2 hours).
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Product : Secondary alcohol derivative.
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Enolate Formation :
Piperidine Ring Modifications
The piperidine moiety can undergo alkylation or ring-opening under strong acidic conditions.
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N-Alkylation :
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Ring-Opening :
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Conditions : HBr (48%), reflux.
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Product : Linear amine hydrobromide.
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Oxidative Degradation
The indole ring is prone to oxidation, leading to ring-opened products.
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Conditions : H2O2 (30%), FeSO4 catalyst, 50°C.
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Product : Isatin sulfonamide derivative via C2–C3 bond cleavage .
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing SO2 and CO2.
Key Mechanistic Insights
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Sulfonamide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by electron-withdrawing indole and acetamide groups .
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Indole Reactivity : Electron-rich C5 position dominates substitution due to resonance effects .
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Biological Relevance : Metabolites from amide cleavage (e.g., piperidine derivatives) may interact with calcium channels or enzymes .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of indole and piperidine exhibit notable anticancer activities. For instance, compounds similar to N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Apoptosis induction | |
| Compound B | Lung Cancer | Cell cycle arrest | |
| N-methyl... | Various | Multiple pathways |
Antibacterial Activity
The sulfonamide group in the compound is associated with antibacterial properties. Studies have shown that related compounds can inhibit bacterial growth against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Table 2: Antibacterial Activity Overview
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL | |
| Compound D | Escherichia coli | 16 µg/mL | |
| N-methyl... | Various strains | Varies by strain |
Case Study: Anticancer Evaluation
A study published in Journal of Medicinal Chemistry investigated a series of indole-based compounds, including derivatives similar to N-methyl-2... The researchers found significant anticancer activity against various cell lines, suggesting that modifications to the indole structure could enhance efficacy .
Case Study: Antibacterial Testing
In a separate study focused on antibacterial properties, researchers synthesized several derivatives and tested their activity against common pathogenic bacteria. The findings revealed that certain modifications increased potency against resistant strains like MRSA .
Mechanism of Action
The mechanism of action of N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their structural differences:
Key Observations
Sulfonyl vs. Thioether Groups: The target compound’s sulfonyl group (SO₂) increases polarity compared to the thioether (S-) in , which may enhance solubility but reduce cell permeability.
Piperidinyl vs. Aromatic Substituents :
- The piperidinyl-oxoethyl group in the target compound and contrasts with aromatic substituents in . Piperidine’s basicity could improve bioavailability in physiological pH environments, whereas aryl groups (e.g., naproxen in ) may enhance lipophilicity for membrane-bound targets.
Biological Activity Trends :
- Indole-3-acetamides with pyridinyl or naphthalenyl substituents (e.g., ) show activity against enzymes (CYP51) or viruses (SARS-CoV-2). The target compound’s sulfonyl-piperidine motif may align with antiparasitic or anticancer applications, though empirical validation is needed.
Synthetic Accessibility :
- The target compound’s synthesis likely involves:
Biological Activity
N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878058-40-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anticancer effects, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 377.5 g/mol. Its structure features an indole moiety, a piperidine ring, and a sulfonamide group, which are known to contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 μg/mL | Staphylococcus aureus |
| Compound B | 0.25 μg/mL | Escherichia coli |
| Compound C | 0.30 μg/mL | Bacillus subtilis |
These compounds exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
Anticancer Activity
N-methyl derivatives of indole compounds have shown promise in cancer therapy. Research indicates that specific structural features enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In a study evaluating the cytotoxic effects of N-methyl derivatives on FaDu hypopharyngeal tumor cells, it was found that certain compounds induced apoptosis more effectively than standard chemotherapeutics like bleomycin. The structure–activity relationship (SAR) analysis suggested that modifications in the piperidine and indole structures significantly influenced their anticancer efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The compound's interaction with cellular pathways can trigger apoptosis in cancer cells, leading to reduced proliferation.
- Biofilm Disruption : Some derivatives have shown the ability to disrupt biofilm formation in bacteria, enhancing their effectiveness against resistant strains .
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?
- Methodological Answer : A combination of 1H and 13C NMR is essential for analyzing proton and carbon environments, particularly to resolve signals from the indole, sulfonyl, and piperidine moieties. X-ray crystallography provides definitive structural confirmation by elucidating bond lengths, angles, and spatial arrangements, as demonstrated in studies of similar indole sulfonamides . FT-IR spectroscopy can validate functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹). For ambiguous NMR assignments, density functional theory (DFT) calculations correlate experimental shifts with theoretical models to resolve discrepancies .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer : Synthesis typically involves:
- Sulfonylation : Reacting 1H-indole derivatives with sulfonyl chlorides under inert conditions.
- Amidation : Coupling the sulfonylated intermediate with N-methylacetamide using coupling agents like EDCI/HOBt.
- Piperidine incorporation : Introducing the 2-oxo-2-(piperidin-1-yl)ethyl group via nucleophilic substitution or reductive amination.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures ≥95% purity. Pd-catalyzed methods, as seen in pyridoindole syntheses, may enhance efficiency .
Advanced Questions
Q. How can researchers optimize low yields in the final amidation step?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh₃)₄ or CuI with ligands like Xantphos to improve cross-coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent undesired side reactions. Studies on N-substituted acetamides show yield improvements from 40% to 75% with these adjustments .
Q. How to resolve contradictions between NMR and X-ray data regarding molecular conformation?
- Methodological Answer :
- DFT-based conformational analysis : Compare computed NMR shifts of possible conformers (e.g., syn vs. anti amide orientations) with experimental data to identify dominant structures.
- 2D NMR techniques : NOESY correlations can detect through-space interactions between indole protons and adjacent groups, validating spatial arrangements.
- X-ray refinement : Re-examine thermal displacement parameters and hydrogen bonding networks to rule out crystal packing artifacts. Prior work on indole sulfonamides highlights the role of intermolecular H-bonds in stabilizing specific conformers .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against lipoxygenase (LOX) or cyclooxygenase (COX-2) using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation at 234 nm). Indole acetamides often exhibit anti-inflammatory potential .
- Antimicrobial testing : Perform broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperidine moieties may enhance membrane permeability.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction.
Q. How to analyze substituent effects on reactivity and electronic properties?
- Methodological Answer :
- Hammett plots : Correlate σ values of substituents (e.g., electron-withdrawing sulfonyl groups) with reaction rates (e.g., hydrolysis of the acetamide).
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature may lower HOMO energy, reducing oxidation susceptibility.
- UV-Vis spectroscopy : Monitor charge-transfer transitions influenced by substituents. Studies on similar compounds show bathochromic shifts with extended π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
